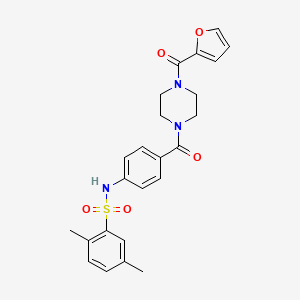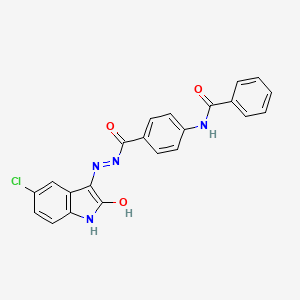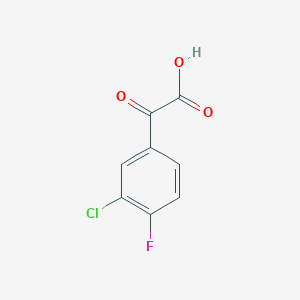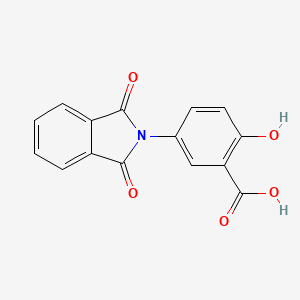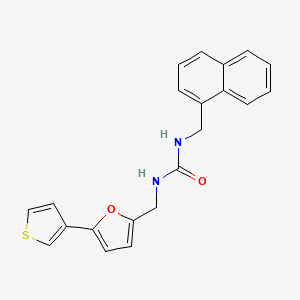
1-(Naphthalen-1-ylmethyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Naphthalen-1-ylmethyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea, also known as NFU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NFU is a small molecule inhibitor that targets the protein-protein interaction between two key proteins, MDM2 and p53, which are involved in regulating the cell cycle and preventing the formation of cancerous cells.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
- Conformational Adjustments and Synthons : Research has shown that derivatives of urea and thiourea, similar in structure to the compound , exhibit conformational adjustments that are critical in their self-assembly and crystallization processes. These studies reveal insights into how such compounds form homodimeric hydrogen-bonded synthons, guiding the development of materials with specific molecular arrangements (Phukan & Baruah, 2016).
Molecular Recognition and Sensing
Fluorescent Sensing : A naphthalene-thiophene hybrid molecule, related to the query compound, has been developed as a fluorescent AND logic gate for detecting Zn2+ and OAc- ions. This demonstrates the potential of using such molecular structures in designing selective sensors for metal ions, offering applications in environmental monitoring and biological imaging (Karak et al., 2013).
Chemosensors for Anions and Metal Ions : Naphthalene derivatives incorporating urea groups have shown significant potential as chemosensors. For instance, one such derivative demonstrated unique absorption and fluorescence characteristics upon interaction with fluoride ions, showcasing the utility of these molecules in detecting specific anions (Cho et al., 2003).
Antimicrobial Applications
- Antimicrobial Agents : Novel urea/thiourea derivatives of naphthalene have been synthesized and evaluated for their antimicrobial activity. These studies indicate that certain derivatives display significant antibacterial and antifungal activities, suggesting the potential of these compounds in developing new antimicrobial agents (Kalla et al., 2021).
Fluorescent Biosensors
- Biosensing Applications : A urea-functionalized metal-organic framework (MOF) incorporating naphthalene units has been developed as a dual-responsive luminescent biosensor for detecting biomarkers of human poisoning. This underscores the application of such compounds in health monitoring and diagnosis (Lei et al., 2022).
properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[(5-thiophen-3-ylfuran-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c24-21(22-12-16-6-3-5-15-4-1-2-7-19(15)16)23-13-18-8-9-20(25-18)17-10-11-26-14-17/h1-11,14H,12-13H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJISYOJDGOFGAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=CC=C(O3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalen-1-ylmethyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


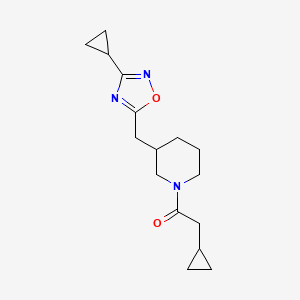
![N-(2-methoxy-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2592812.png)
![1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)pent-4-en-1-one](/img/structure/B2592813.png)
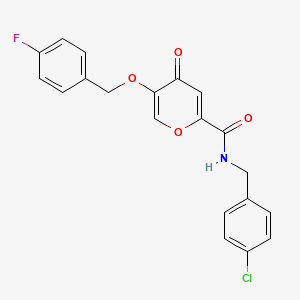
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2592817.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2592818.png)
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2592819.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2592820.png)
![N-(2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2592821.png)
